N-[2,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide
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Overview
Description
N-[2,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide is a complex organic compound with a unique structure that includes multiple hydroxyl groups and an acetamide moiety. This compound is of interest in various scientific fields due to its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide typically involves multi-step organic synthesis The starting materials often include piperidine derivatives, which undergo hydroxylation and subsequent functionalization to introduce the acetamide group
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the desired transformations efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[2,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Substituting Agents: Such as alkyl halides for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield primary amines.
Scientific Research Applications
N-[2,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide involves its interaction with specific molecular targets. The hydroxyl groups and acetamide moiety can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Benzyloxy-4,5-dihydroxy-6-hydroxymethyl-tetrahydro-pyran-3-yl)-acetamide
- N-(2,4,5-Trihydroxy-6-hydroxymethyl-tetrahydro-pyran-3-yl)-acetamide
Uniqueness
N-[2,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide is unique due to its specific arrangement of hydroxyl groups and the presence of the piperidine ring, which can confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
125289-31-8 |
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Molecular Formula |
C8H16N2O5 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
N-[2,4,5-trihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide |
InChI |
InChI=1S/C8H16N2O5/c1-3(12)9-5-7(14)6(13)4(2-11)10-8(5)15/h4-8,10-11,13-15H,2H2,1H3,(H,9,12) |
InChI Key |
QUMFEBOJFYZWQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(C(C(NC1O)CO)O)O |
Origin of Product |
United States |
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